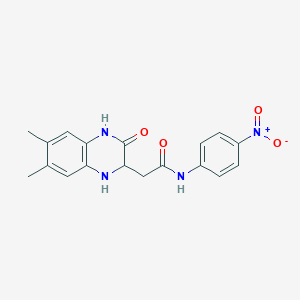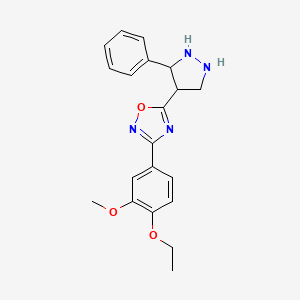
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, also known as EMOPP-OXD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in bacterial, fungal, and cancer cells. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In antibacterial and antifungal studies, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth. In anticancer studies, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been shown to have good solubility and thermal stability, making it a promising candidate for use in organic electronics and optoelectronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, including:
1. Further investigation of its antibacterial, antifungal, and anticancer activities and mechanisms of action.
2. Exploration of its potential use in organic electronics and optoelectronics, including the development of new materials and devices.
3. Development of new synthetic methods to improve the yield and purity of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole.
4. Investigation of its potential as a fluorescent probe for the detection of other analytes, such as biomolecules and environmental pollutants.
5. Study of its toxicity and biocompatibility in vivo, including its potential as a therapeutic agent.
Conclusion:
In summary, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity of the compound. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer activities, as well as its potential use in organic electronics and optoelectronics. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, including further investigation of its activities and mechanisms of action, development of new synthetic methods, and study of its toxicity and biocompatibility in vivo.
Métodos De Síntesis
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form 3-(4-ethoxy-3-methoxyphenyl)-5-hydrazinyl-1,2,4-oxadiazole, which is then reacted with 3-phenyl-2-pyrazoline-5-one to obtain 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer activities. In materials science, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been explored for its potential use in organic electronics and optoelectronics. In analytical chemistry, 3-(4-Ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-11,15,18,21,23H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOYKKZXBMDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


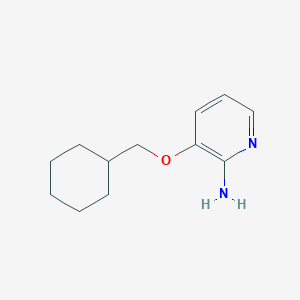
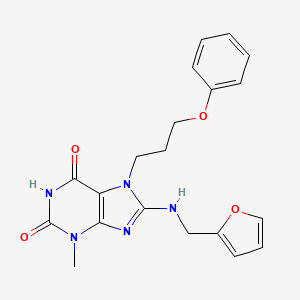
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)
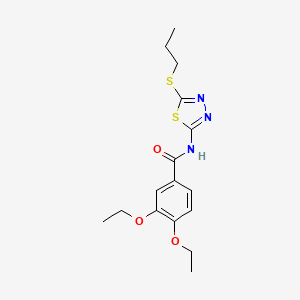
![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)
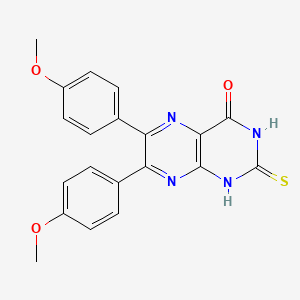

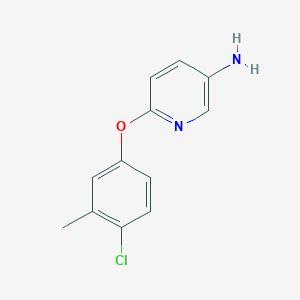
![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)
